REACTION_SMILES
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[CH2:13]1[O:14][CH2:15][CH2:16][CH2:17]1.[CH3:10][S-:11].[CH3:18][CH2:19][O:20][C:21](=[O:22])[CH3:23].[Cl:1][c:2]1[n:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1.[Na+:12].[OH2:24]>>[c:2]1([S:11][CH3:10])[n:3][cH:4][c:5]([C:8]#[N:9])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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CSc1ccc(C#N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |